![molecular formula C26H18N2O6 B4163532 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)](/img/structure/B4163532.png)
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)
Overview
Description
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid), also known as BBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBI is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation in a range of fields.
Mechanism of Action
The mechanism of action of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity, and the regulation of various signaling pathways. 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is its small size, which makes it easy to synthesize and manipulate in the laboratory. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to have good stability and solubility, which makes it a useful tool for studying a range of biological processes. However, one limitation of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is its relatively low potency compared to other small molecule inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for research on 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid), including the development of more potent analogs, the investigation of its potential applications in drug discovery, and the exploration of its mechanisms of action in more detail. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) could be studied in combination with other compounds to investigate potential synergistic effects. Overall, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is a promising compound with a range of potential applications in scientific research.
Scientific Research Applications
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been studied for its potential applications in a range of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(2-carboxy-1H-indol-3-yl)methyl]-1H-indole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6/c29-25(30)23-21(14-5-1-3-7-16(14)27-23)20(13-9-10-18-19(11-13)34-12-33-18)22-15-6-2-4-8-17(15)28-24(22)26(31)32/h1-11,20,27-28H,12H2,(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHJHZTQCYWEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=C(NC4=CC=CC=C43)C(=O)O)C5=C(NC6=CC=CC=C65)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.